molecular formula C6H3Br2FO B13355888 2,4-Dibromo-3-fluorophenol

2,4-Dibromo-3-fluorophenol

Cat. No.: B13355888
M. Wt: 269.89 g/mol
InChI Key: NSKXISBAOAMGGF-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-fluorophenol is an organic compound with the molecular formula C6H3Br2FO It is a halogenated phenol, characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibromo-3-fluorophenol can be synthesized through electrophilic halogenation of phenol. The process involves the introduction of bromine and fluorine atoms to the phenol ring. One common method is the bromination of 3-fluorophenol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the 2 and 4 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dibromo-3-fluorophenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-fluorophenol involves its interaction with various molecular targets. The presence of halogen atoms enhances its reactivity and ability to form strong bonds with other molecules. It can act as an electrophile in substitution reactions and participate in oxidative processes. The specific pathways and targets depend on the context of its application, such as in biological systems or synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromo-3-fluorophenol is unique due to the specific positioning of its halogen atoms, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms makes it a versatile compound for various applications, distinguishing it from other halogenated phenols .

Properties

IUPAC Name

2,4-dibromo-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2FO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKXISBAOAMGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Br)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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